molecular formula C12H8N2O4Se2 B1266655 Bis(2-nitrophenyl) diselenide CAS No. 35350-43-7

Bis(2-nitrophenyl) diselenide

Cat. No.: B1266655
CAS No.: 35350-43-7
M. Wt: 402.1 g/mol
InChI Key: QUTPYNJBIHTIGA-UHFFFAOYSA-N
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Description

Bis(2-nitrophenyl) diselenide (BNPD) is an organic compound with the molecular formula C14H10N2O4Se2. It is an organoselenium compound that has been extensively studied due to its potential applications in medicine, biochemistry, and other scientific fields. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. BNPD is a relatively new compound, and its synthesis and application are still being studied.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Bis(2-nitrophenyl) diselenide is instrumental in the synthesis of various heterocyclic compounds. For instance, it's reduced by samarium(II) iodide to form active intermediates, which react with α-halocarboxylic derivatives. This leads to the production of 2H-1,4-benzothiazin-3(4H)-ones and 2H-1,4-benzoselenazin-3(4H)-ones, essential in medicinal chemistry and material science (Zhong, Zhang, 2001).

2. Crystal Structure and Vibrational Studies

The crystal structure and vibrational properties of bis(2-aminophenyl) diselenide, a variant of this compound, have been extensively studied. Its structure, determined through X-ray diffraction and vibrational spectroscopy, offers insights into its biological activity against various pathogens. This research is crucial for understanding the compound's properties and potential applications in pharmacology and materials science (Helios et al., 2011).

3. Antimicrobial and Antiviral Properties

Research into this compound derivatives has revealed their potent antimicrobial and antiviral properties. Studies indicate that these compounds are effective against a range of Gram-positive bacteria, some Gram-negative bacteria, fungi, and viruses. This highlights their potential as therapeutic agents in treating various infections (Giurg et al., 2017).

4. Anti-inflammatory Applications

This compound and its variants have been found to possess significant anti-inflammatory properties. They have shown promising results in vitro for anti-inflammatory assays, making them potential candidates for the development of new anti-inflammatory drugs (Shen et al., 2004).

5. Antioxidant Properties

Studies on this compound and related compounds have demonstrated their effectiveness as antioxidants. They mimic the action of glutathione peroxidases, protecting against oxidative stress. This property is critical for potential applications in neuroprotection and the treatment of diseases related to oxidative stress (Wedding et al., 2018).

Safety and Hazards

Safety data for “Bis(2-nitrophenyl) diselenide” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Organoselenium compounds, including diselenides, have attracted attention due to their potential applications in various biological processes . Future research may focus on the synthesis of selenium heterocycles using diorganyl diselenides, as well as the exploration of the diverse binding modes of bis(2/4-pyridyl)diselenide with different metal complexes .

Biochemical Analysis

Biochemical Properties

Bis(2-nitrophenyl) diselenide plays a crucial role in biochemical reactions, particularly due to its redox-modulating properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with thiol-containing enzymes, where it can undergo redox reactions to form selenenyl sulfide intermediates. This interaction can modulate the activity of enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox homeostasis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the release of cytochrome c and activation of caspases . Additionally, it can affect the expression of genes involved in oxidative stress response, thereby enhancing the cellular antioxidant capacity .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to thiol groups in proteins, forming selenenyl sulfide intermediates that can either inhibit or activate enzyme activity. This compound can also induce oxidative stress by generating reactive oxygen species (ROS), which can lead to the activation of redox-sensitive transcription factors such as Nrf2. This activation results in the upregulation of antioxidant genes, providing a protective effect against oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antioxidant effects, although prolonged exposure may lead to adaptive cellular responses that mitigate its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antioxidant and chemopreventive properties, while higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects without causing adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox regulation and detoxification. It interacts with enzymes such as glutathione S-transferase and cytochrome P450, influencing metabolic flux and metabolite levels. The compound can be metabolized to form various selenium-containing metabolites, which can further participate in redox reactions and contribute to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function. The distribution of this compound is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells. Its localization to the endoplasmic reticulum can also influence protein folding and stress responses .

Properties

IUPAC Name

1-nitro-2-[(2-nitrophenyl)diselanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTPYNJBIHTIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188842
Record name Bis(2-nitrophenyl) diselenide
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Molecular Weight

402.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35350-43-7
Record name Bis(2-nitrophenyl) diselenide
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Record name Bis(2-nitrophenyl) diselenide
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Record name 35350-43-7
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Record name Bis(2-nitrophenyl) diselenide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Bis(2-nitrophenyl) diselenide?

A1: this compound has the molecular formula C12H8N2O4Se2 and a molecular weight of 406.16 g/mol. []

Q2: How is this compound typically prepared in a laboratory setting?

A2: this compound can be synthesized through several methods:

  • Reaction with Lithium Diselenide: Reacting Lithium Diselenide with 2-nitrochlorobenzene yields this compound. []
  • Hydrolysis of 2-nitrophenyl selenocyanate: Base hydrolysis of 2-nitrophenyl selenocyanate can also produce this compound. []

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